ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is an organic compound classified under the category of purine derivatives. This compound contains multiple functional groups and an imidazo-fused purine ring system, making it highly valuable in various scientific domains, especially in medicinal chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves several steps. Generally, it begins with the construction of the purine ring system, followed by modifications to introduce specific functional groups.
Formation of Purine Ring: The purine ring is typically synthesized through condensation reactions involving formamide and various amines under high temperature and pressure.
Functional Group Modifications:
Esterification: The final step involves the esterification of the intermediate product with ethyl acetate using a catalyst such as sulfuric acid or hydrochloric acid to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis units are employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the butyl group, using common oxidizing agents like potassium permanganate.
Reduction: Reduction can occur at the carbonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out at the ethyl ester site using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Primary amines, thiols
Major Products
Oxidation: 8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl acetate
Reduction: Reduced versions of carbonyl groups yielding corresponding alcohols
Scientific Research Applications
Ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has diverse applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activities.
Medicine: Investigated for potential therapeutic effects, particularly in antiviral and anticancer drug development.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
This compound exhibits its effects through interaction with specific molecular targets:
Molecular Targets: Enzymes involved in DNA replication and repair, such as topoisomerases.
Pathways: Disruption of nucleic acid synthesis pathways, leading to inhibition of cellular proliferation in cancer cells.
Comparison with Similar Compounds
Ethyl 2-(8-methyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Ethyl 2-(7-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Unique Characteristics: The presence of the butyl group enhances lipophilicity and biological activity, making it more effective in crossing cell membranes and interacting with intracellular targets.
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Properties
IUPAC Name |
ethyl 2-(6-butyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-5-7-8-20-11(3)9-21-13-14(18-16(20)21)19(4)17(25)22(15(13)24)10-12(23)26-6-2/h9H,5-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDFBNPPEKSXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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